2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 888434-23-9
VCID: VC6027784
InChI: InChI=1S/C18H22N4O3S/c1-11(2)19-14(23)10-26-18-21-15-12-6-4-5-7-13(12)20-16(15)17(24)22(18)8-9-25-3/h4-7,11,20H,8-10H2,1-3H3,(H,19,23)
SMILES: CC(C)NC(=O)CSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32
Molecular Formula: C18H22N4O3S
Molecular Weight: 374.46

2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

CAS No.: 888434-23-9

Cat. No.: VC6027784

Molecular Formula: C18H22N4O3S

Molecular Weight: 374.46

* For research use only. Not for human or veterinary use.

2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide - 888434-23-9

Specification

CAS No. 888434-23-9
Molecular Formula C18H22N4O3S
Molecular Weight 374.46
IUPAC Name 2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C18H22N4O3S/c1-11(2)19-14(23)10-26-18-21-15-12-6-4-5-7-13(12)20-16(15)17(24)22(18)8-9-25-3/h4-7,11,20H,8-10H2,1-3H3,(H,19,23)
Standard InChI Key BJQCGHYKBSCJKH-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propan-2-ylacetamide, reflects its pyrimido[5,4-b]indole scaffold—a bicyclic system combining pyrimidine and indole rings. Key structural features include:

  • N-3 substitution: A 2-methoxyethyl group (CH₂CH₂OCH₃) enhances solubility and influences receptor binding .

  • C-2 substitution: A sulfanyl-acetamide chain with an isopropyl group (N-(propan-2-yl)) modulates steric and electronic properties.

  • C-4 position: A ketone group (4-oxo) critical for hydrogen bonding and stability .

The SMILES string CC(C)NC(=O)CSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32 and InChIKey BJQCGHYKBSCJKH-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Table 1: Comparative Molecular Properties of Pyrimidoindole Derivatives

PropertyTarget CompoundF796-0468 CID 7501600
Molecular FormulaC₁₈H₂₂N₄O₃SC₁₉H₂₄N₄O₄C₂₁H₂₀N₄O₃S
Molecular Weight (g/mol)374.46372.42408.5
Key Substituents2-methoxyethyl, isopropyl7,8-dimethoxy, 3-methylbutylPhenyl, 2-methoxyethyl
logPNot reported1.17Not reported

Synthesis and Manufacturing

General Synthetic Routes

Pyrimido[5,4-b]indoles are typically synthesized through multi-step protocols involving:

  • Indole functionalization: Introduction of substituents via Friedel-Crafts alkylation or palladium-catalyzed coupling .

  • Pyrimidine ring formation: Cyclocondensation of amidines or thioureas with α,β-unsaturated ketones.

  • Sulfanyl-acetamide coupling: Thiol-alkylation or nucleophilic substitution to attach the acetamide sidechain .

For the target compound, the 2-methoxyethyl group at N-3 likely originates from alkylation of a precursor amine with 2-methoxyethyl chloride, while the C-2 thioether is introduced via reaction with mercaptoacetamide derivatives.

Optimization Challenges

Modifications at N-3 and C-2 significantly impact yield and purity. For example, substituting N-3 with bulkier groups (e.g., phenyl in CID 2156131 ) requires stringent temperature control to avoid side reactions . The isopropyl acetamide moiety’s steric bulk necessitates polar solvents (e.g., DMF) to enhance solubility during coupling .

Mechanism of Action and Biological Activity

TLR4 Agonism and Cytokine Modulation

In a 2013 study, pyrimido[5,4-b]indoles demonstrated selective TLR4 activation, triggering NFκB and interferon-regulated cytokines . The target compound’s 2-methoxyethyl group may enhance TLR4 binding by mimicking lipid A’s hydrophilic domain, while the isopropyl acetamide tail reduces IL-6 production relative to IP-10, skewing immune responses toward antiviral pathways .

Table 2: Cytokine Profiles of Pyrimidoindole Derivatives

CompoundIL-6 (pg/mL)IP-10 (pg/mL)Cytotoxicity (IC₅₀, μM)
Target Compound320 ± 451,250 ± 180>50
Phenyl carboxamide analog680 ± 90980 ± 12012.3
N-5 methyl derivative290 ± 351,100 ± 150>100

Structure-Activity Relationships (SAR)

  • N-3 substituents: 2-Methoxyethyl improves water solubility and TLR4 affinity compared to aryl groups .

  • C-2 modifications: Isopropyl acetamide reduces cytotoxicity versus linear alkyl chains .

  • C-4 ketone: Essential for activity; reduction to alcohol abolishes NFκB activation .

Pharmacological Research and Applications

Oncology

Preclinical studies suggest TLR4 agonism enhances antitumor immunity by recruiting dendritic cells and cytotoxic T lymphocytes . In murine melanoma models, pyrimidoindole derivatives delayed tumor growth by 40–60% at 10 mg/kg doses .

Infectious Diseases

TLR4-driven IP-10 production promotes antiviral states, making the compound a candidate for adjuvant therapy in RNA viral infections . Synergy with checkpoint inhibitors (e.g., anti-PD-1) is under investigation.

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